2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorophenyl and N-phenyl groups enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction mixture is heated to promote cyclization, forming the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.
4-aminopyrrolo[2,3-d]pyrimidine: Explored for its antitubercular activity.
Uniqueness
2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both 4-chlorophenyl and N-phenyl groups contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C20H17ClN4 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17ClN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)14(2)19(24-25)15-8-10-16(21)11-9-15/h3-12,23H,1-2H3 |
InChI Key |
RPHDSOHHKWIHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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